1-Boc-4-(4-Nitrophenyl)piperazine

説明

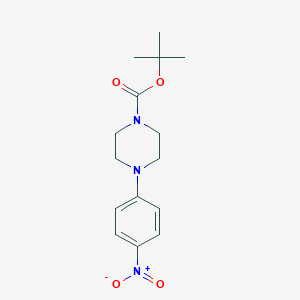

Structure

3D Structure

特性

IUPAC Name |

tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-10-8-16(9-11-17)12-4-6-13(7-5-12)18(20)21/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYCIJUTYLUYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391957 | |

| Record name | 1-Boc-4-(4-Nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820044 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

182618-86-6 | |

| Record name | 1-Boc-4-(4-Nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Boc 4 4 Nitrophenyl Piperazine

Established Synthetic Routes to 1-Boc-4-(4-Nitrophenyl)piperazine and Precursors

The traditional synthesis of this compound is a multi-step process that begins with the preparation of the foundational precursor, N-Boc piperazine (B1678402). This is followed by the introduction of the 4-nitrophenyl group onto the piperazine ring.

Synthesis of N-Boc Piperazine as a Foundational Starting Material

The synthesis of N-Boc piperazine is a critical first step, and several methods have been established. A widely used approach involves the reaction of piperazine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). google.com This reaction selectively protects one of the nitrogen atoms of the piperazine ring with a Boc group, leaving the other nitrogen available for subsequent reactions. google.comnih.gov The reaction is typically carried out in a suitable solvent, and the use of piperazine dihydrochloride (B599025) in conjunction with piperazine can be employed to control the reaction. rsc.org

Another method involves a three-step process starting from diethanolamine (B148213). google.comgoogle.com This route includes chlorination of diethanolamine to form bis(2-chloroethyl)amine, followed by protection of the amino group with Boc-anhydride, and finally, a cyclization reaction with ammonia (B1221849) to yield N-Boc piperazine. google.comgoogle.com This method is noted for its potential for industrial-scale production due to the availability of raw materials and mild reaction conditions. google.comgoogle.com

A more recent and sustainable approach utilizes the protonation of piperazine to protect one of the nitrogen atoms, thereby preventing the formation of disubstituted products. nih.gov This method avoids the need for traditional protecting groups and simplifies the purification process. nih.gov

Introduction of the 4-Nitrophenyl Moiety: Exploration of Reaction Mechanisms and Conditions

The introduction of the 4-nitrophenyl group onto the N-Boc piperazine core is typically achieved through a nucleophilic aromatic substitution (SNA_r) reaction. wikipedia.org In this reaction, the unprotected nitrogen atom of N-Boc piperazine acts as a nucleophile, attacking an electron-deficient aromatic ring, usually a halo-substituted nitrobenzene (B124822) such as 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene.

The reaction mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the leaving group (halide) to form the final product. wikipedia.orgscranton.edu The presence of the electron-withdrawing nitro group on the aromatic ring is crucial as it activates the ring towards nucleophilic attack. wikipedia.org

Reaction conditions for this step can vary, but it often involves heating the reactants in a suitable solvent, such as acetonitrile, in the presence of a base like sodium bicarbonate to neutralize the acid generated during the reaction. prepchem.com

Advanced Synthetic Approaches and Process Optimization for this compound

As the demand for piperazine derivatives in various fields, including medicinal chemistry, continues to grow, so does the need for more efficient, scalable, and sustainable synthetic methods.

Development of Efficient and Scalable Synthetic Pathways

Recent research has focused on developing safer and more practical synthetic routes. For instance, a scalable synthesis for enantiomerically pure N-Boc-3-(trifluoromethyl)piperazines has been developed, highlighting the importance of N-Boc protection in facilitating subsequent reaction steps under milder conditions. acs.org While not directly for the title compound, this demonstrates the trend towards developing robust and scalable processes for piperazine derivatives. The use of flow chemistry and microwave-assisted synthesis are also emerging as powerful tools to enhance reaction efficiency and reduce reaction times in the synthesis of monosubstituted piperazines. nih.gov

Integration of Sustainable Chemistry Principles in Piperazine Derivative Synthesis

The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of piperazine derivatives. nih.gov This includes the use of less hazardous reagents, solvent-free reaction conditions, and the development of catalytic systems that can be easily separated and reused. nih.gov For example, photoredox catalysis has emerged as a greener method for the C-H functionalization of piperazines, offering a sustainable alternative to traditional methods that often rely on toxic reagents. mdpi.comresearchgate.net The use of water as a solvent and the development of one-pot syntheses are also key aspects of creating more environmentally friendly processes for preparing these valuable compounds.

Derivatization Strategies at the Piperazine Nitrogen and Nitrophenyl Moiety

The structure of this compound offers two primary sites for further chemical modification: the second nitrogen atom of the piperazine ring (after deprotection) and the nitrophenyl group.

The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be subjected to a variety of derivatization reactions. These include acylation, alkylation, and reductive amination to introduce a wide range of functional groups.

The nitro group on the phenyl ring is also a versatile functional handle. It can be reduced to an amino group, which can then be further functionalized. This transformation opens up possibilities for creating a diverse library of compounds with potential applications in drug discovery and materials science. For example, the resulting aniline (B41778) derivative can undergo reactions such as diazotization followed by substitution, or amide bond formation.

Chemical Transformations of the Nitro Group for Subsequent Functionalization

The nitro group of this compound is a key functional handle that can be readily transformed into an amino group, paving the way for a wide array of subsequent chemical modifications. The reduction of the aromatic nitro group to an aniline derivative is one of the most fundamental and widely utilized transformations in organic synthesis. This conversion dramatically alters the electronic properties of the phenyl ring and introduces a nucleophilic amino group, which can participate in numerous reactions such as acylation, alkylation, sulfonylation, and the formation of ureas, thioureas, and amides.

The resulting compound, 1-Boc-4-(4-aminophenyl)piperazine, is a versatile intermediate in the synthesis of a diverse range of biologically active molecules and pharmaceutical agents. The presence of the Boc-protecting group on the piperazine nitrogen ensures that the reactivity of this position is masked during the transformation of the nitro group, allowing for selective functionalization at the newly formed aniline nitrogen.

Several well-established methods are employed for the reduction of the nitro group in this compound and related structures. These methods vary in their reaction conditions, chemoselectivity, and suitability for different substrates. Common approaches include catalytic hydrogenation and chemical reduction using metal-based reagents. commonorganicchemistry.commasterorganicchemistry.com

Catalytic hydrogenation is a highly efficient and clean method for this transformation. commonorganicchemistry.com It typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas. commonorganicchemistry.comprepchem.com This method often proceeds under mild conditions and provides high yields of the desired amino derivative. Another common catalyst is Raney Nickel, which can be advantageous when trying to avoid the dehalogenation of certain substrates. commonorganicchemistry.com

Chemical reduction offers an alternative to catalytic hydrogenation and can be particularly useful when other functional groups in the molecule are sensitive to hydrogenation conditions. Reagents such as tin(II) chloride (SnCl₂) in a suitable solvent, or metals like iron (Fe) or zinc (Zn) in acidic media (e.g., acetic acid or hydrochloric acid), are effective for the reduction of aromatic nitro groups. commonorganicchemistry.commasterorganicchemistry.com These methods are generally robust and tolerant of a variety of functional groups. The choice of reducing agent can be tailored to the specific requirements of the synthetic route.

Table 1: Reagents for the Reduction of the Nitro Group

| Reagent/Catalyst | Conditions | Product | Reference |

| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Methylated spirit, 45°C, 60 psi | 1-Boc-4-(4-aminophenyl)piperazine | prepchem.com |

| Tin(II) Chloride (SnCl₂) | N/A | 1-Boc-4-(4-aminophenyl)piperazine | commonorganicchemistry.com |

| Iron (Fe) | Acidic conditions (e.g., Acetic Acid) | 1-Boc-4-(4-aminophenyl)piperazine | commonorganicchemistry.commasterorganicchemistry.com |

| Zinc (Zn) | Acidic conditions (e.g., Acetic Acid) | 1-Boc-4-(4-aminophenyl)piperazine | commonorganicchemistry.com |

| Hydrogen (H₂) / Raney Nickel | N/A | 1-Boc-4-(4-aminophenyl)piperazine | commonorganicchemistry.com |

Modifications of the tert-Butoxycarbonyl (Boc) Protecting Group for Diverse Synthetic Outcomes

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the piperazine ring in this compound. Its primary role is to prevent the secondary amine of the piperazine from undergoing undesired side reactions during various synthetic transformations. However, for the synthesis of more complex molecules, the selective removal, or deprotection, of the Boc group is a crucial step. This unmasks the piperazine nitrogen, allowing for further functionalization and the introduction of diverse structural motifs.

The cleavage of the Boc group is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tuned to be compatible with other functional groups present in the molecule. Strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), are highly effective for this purpose. sigmaaldrich.com Hydrochloric acid (HCl), either as a solution in an organic solvent like 1,4-dioxane (B91453) or as an aqueous solution, is also frequently employed for Boc deprotection. jgtps.comdtic.mil

The deprotection of this compound yields 1-(4-nitrophenyl)piperazine (B103982). This resulting secondary amine is a key intermediate that can undergo a variety of subsequent reactions. For instance, it can be acylated with acid chlorides or anhydrides, alkylated with alkyl halides, or used in reductive amination reactions. These follow-up reactions allow for the attachment of a wide range of substituents to the piperazine nitrogen, leading to the synthesis of extensive libraries of compounds for drug discovery and other applications.

While acidic deprotection is the standard method, alternative conditions have been explored. For instance, thermal deprotection is a possibility, although less common. sci-hub.se In specific cases where a molecule contains other acid-sensitive functional groups, basic conditions for Boc removal have been investigated. Treatment with sodium t-butoxide in the presence of water has been reported to cleave the Boc group from certain primary amines, although this is not a standard method for piperazine derivatives. sci-hub.se The versatility of the Boc group lies in its stability under a wide range of reaction conditions and its facile removal under specific, well-controlled acidic protocols, which is fundamental to its widespread use in multi-step organic synthesis.

Table 2: Reagents for the Deprotection of the Boc Group

| Reagent | Conditions | Product | Reference |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM), room temperature | 1-(4-Nitrophenyl)piperazine | sigmaaldrich.com |

| Hydrochloric Acid (HCl) | 6N aqueous solution | 1-(4-Nitrophenyl)piperazine | jgtps.com |

| Hydrochloric Acid (HCl) | 4M in 1,4-dioxane | 1-(4-Nitrophenyl)piperazine | dtic.mil |

| Trifluoromethanesulfonic acid (TFMSA) | Thioanisole/EDT, TFA, 0°C to room temp | 1-(4-Nitrophenyl)piperazine | sigmaaldrich.com |

| Sodium t-butoxide | Tetrahydrofuran, water | 1-(4-Nitrophenyl)piperazine | sci-hub.se |

Role of 1 Boc 4 4 Nitrophenyl Piperazine As a Chemical Intermediate in Complex Molecule Synthesis

Precursor in Pharmaceutical Compound Synthesis

The piperazine (B1678402) ring is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous biologically active compounds. nih.govnih.govnsf.gov Consequently, 1-Boc-4-(4-nitrophenyl)piperazine is a significant starting material in medicinal chemistry and drug development. Its utility stems from the ability to serve as a scaffold, allowing for the systematic introduction of various substituents to explore structure-activity relationships and optimize pharmacokinetic properties. mdpi.comnih.gov The Boc-protected nitrogen atom enables controlled, stepwise reactions, while the nitrophenyl group can be readily converted into an amino group, providing a secondary point for diversification. chemicalbook.comresearchgate.net

Utility in the Synthesis of Bioactive Piperazine Derivatives for Drug Discovery

In drug discovery, the synthesis of compound libraries containing diverse but structurally related molecules is a key strategy for identifying new therapeutic leads. This compound is an ideal starting point for creating such libraries of piperazine derivatives. The piperazine scaffold is associated with a broad spectrum of biological activities, including antifungal, antibacterial, antimalarial, anticancer, and antipsychotic properties. mdpi.comnih.govnih.gov

Researchers utilize the reactivity of the unprotected piperazine nitrogen for coupling reactions with various chemical partners, such as carboxylic acids or acyl chlorides, to form amide bonds. For instance, the related compound 1-(4-nitrophenyl)piperazine (B103982) can be reacted with benzoic acid to form 1-benzoyl-4-(4-nitrophenyl)piperazine. nih.gov Furthermore, the nitro group on the phenyl ring can be reduced to an amine, which can then undergo a host of chemical transformations, including acylation or sulfonylation, to introduce additional diversity. researchgate.netacgpubs.org This dual reactivity allows for the generation of a wide array of novel compounds. A notable example is the design and synthesis of a series of 4-nitrophenylpiperazine derivatives as potential tyrosinase inhibitors, demonstrating the compound's role in exploring new therapeutic targets. researchgate.net

Application in the Development of Specific Therapeutic Agents and Investigational Compounds

Beyond its use in broad discovery screening, the 1-(4-nitrophenyl)piperazine framework is a crucial intermediate in the targeted synthesis of specific therapeutic agents. A prominent application is in the development of triazole antifungal drugs. researchgate.net The related compound, 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, is a key intermediate in the synthesis of potent, broad-spectrum antifungal agents like Itraconazole and Posaconazole. researchgate.netcscanada.netdissertationtopic.net The synthesis of this key intermediate often involves the N-arylation of a piperazine derivative with a chloronitrobenzene compound, followed by further modifications. cscanada.net

The general synthetic strategy leverages the nucleophilicity of the piperazine nitrogen to form a carbon-nitrogen bond with the nitrophenyl ring. The nitro group is then typically reduced to an amine, which serves as a handle for adding the rest of the complex molecular structure. This modular approach is central to the development of many investigational compounds where the phenylpiperazine unit is essential for biological activity. Research has also explored the synthesis of phenylpiperazine derivatives as potential anticancer agents for prostate cancer, highlighting the versatility of this chemical scaffold in different therapeutic areas. nih.gov

Building Block in Fine Chemical Synthesis

In the broader context of chemical manufacturing, this compound is classified as a building block in fine chemical synthesis. Fine chemicals are pure, complex substances produced in smaller volumes for specialized purposes, including but not limited to pharmaceuticals, agrochemicals, and specialty polymers. As a building block, this compound provides a pre-formed, functionalized scaffold that can be incorporated into a larger target molecule.

The strategic placement of the Boc protecting group is critical to its function as a building block. chemicalbook.com This group masks the reactivity of one nitrogen atom, directing synthetic transformations to other parts of the molecule in a predictable manner. chemicalbook.commdpi.com Once the desired modifications are made, the Boc group can be removed under specific conditions to reveal the secondary amine for further reactions. This controlled, stepwise approach is fundamental to modern organic synthesis, enabling the efficient construction of complex molecules with high precision and yield. The compound's defined structure and multiple reactive sites make it a valuable component for chemists using a "build-couple-pair" strategy to assemble sophisticated chemical architectures.

Intermediate for Specialized Chemical Research and Development

The availability of this compound from chemical suppliers is often designated for "Research Use Only," underscoring its role as a fundamental tool in chemical research and development. scbt.combldpharm.com In academic and industrial research laboratories, it serves as a starting material for exploring new synthetic methodologies, developing novel chemical reactions, and synthesizing new compounds for fundamental scientific study.

Its utility in R&D is derived from its versatile chemical nature. The combination of a Boc-protected amine, a nucleophilic secondary amine, and an electrophilic aromatic ring (which becomes nucleophilic after nitro reduction) allows for a wide range of chemical explorations. Researchers can investigate new coupling reactions, test novel deprotection strategies, or use it as a scaffold to study the impact of specific functional groups on molecular properties and biological activity. This makes it an essential compound for advancing the frontiers of organic chemistry and medicinal chemistry.

Structure Activity Relationship Sar Studies on Piperazine Derivatives and Analogues Derived from 1 Boc 4 4 Nitrophenyl Piperazine

Conformational Analysis of the Piperazine (B1678402) Ring and its Influence on Molecular Interactions

The three-dimensional arrangement of the piperazine ring within 1-Boc-4-(4-nitrophenyl)piperazine and its derivatives is a critical determinant of their biological activity and physical properties. The piperazine ring typically adopts a chair conformation, which is the most stable arrangement, minimizing steric strain. nih.gov However, the orientation of the substituents on the ring can vary between axial and equatorial positions, significantly impacting how the molecule interacts with its biological targets.

In salts of 4-(4-nitrophenyl)piperazin-1-ium, the piperazine ring consistently assumes a chair conformation. nih.gov Interestingly, the bulky nitrophenyl substituent has been observed to occupy an equatorial site in some crystal structures, while in others, it is found in an axial position. nih.gov This conformational flexibility can influence the molecule's ability to fit into the binding pockets of enzymes or receptors. The specific conformation adopted can affect the strength and nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for molecular recognition and binding affinity.

Impact of Substitution Patterns, including the Nitrophenyl Group, on Reactivity and Derived Compound Properties

The substitution patterns on the piperazine ring, particularly the presence of the 4-nitrophenyl group, play a pivotal role in the reactivity of the parent compound and the properties of its derivatives. The electron-withdrawing nature of the nitro group significantly influences the electronic environment of the entire molecule.

The reactivity of the piperazine nitrogen atoms is modulated by the substituents. The Boc (tert-butyloxycarbonyl) group on one nitrogen serves as a protecting group, allowing for selective reactions at the other nitrogen. The 4-nitrophenyl group, being strongly electron-withdrawing, reduces the nucleophilicity of the adjacent nitrogen atom. This electronic effect is fundamental in directing the course of chemical reactions and in the design of synthetic strategies for creating diverse libraries of compounds.

Studies on related compounds, such as 4-nitrophenyl benzenesulfonates, have shown that electron-withdrawing groups on the phenyl ring increase the rate of nucleophilic substitution reactions. This principle can be extrapolated to derivatives of this compound, where the nitro group can enhance the reactivity of the aromatic ring towards certain transformations.

The properties of the derived compounds are also heavily influenced by these substitution patterns. For instance, in a series of nitrophenylpiperazine derivatives designed as tyrosinase inhibitors, the nature of the substituent at the N-1 position of the piperazine ring was found to be crucial for activity. nih.gov Replacing a simple benzyl (B1604629) or phenyl ring with a more complex indole (B1671886) or pyridine (B92270) moiety led to a significant improvement in the inhibitory potency of the compounds. nih.gov This highlights how modifications distal to the nitrophenyl group can have a profound impact on the biological profile of the resulting analogues.

Rational Design of Derivatives for Targeted Research Applications

The development of new molecules derived from this compound for specific research purposes increasingly relies on rational design strategies, which integrate computational and synthetic methodologies.

Application of Computational Chemistry and Molecular Modeling in Derivative Design

Computational chemistry and molecular modeling are indispensable tools in the rational design of this compound derivatives. nih.gov These methods allow researchers to predict the properties and biological activities of novel compounds before they are synthesized, saving time and resources.

Molecular docking is a widely used computational technique to simulate the interaction between a small molecule (ligand) and a biological target, such as an enzyme or receptor. nih.govnih.gov In the design of novel tyrosinase inhibitors based on the nitrophenylpiperazine scaffold, molecular docking was used to predict how different derivatives would bind to the active site of the tyrosinase enzyme. nih.govnih.gov These studies help in understanding the key interactions that govern binding affinity and can guide the selection of the most promising candidates for synthesis.

Density Functional Theory (DFT) is another powerful computational method used to analyze the electronic structure, stability, and reactivity of molecules. nih.govresearchgate.net DFT calculations can provide insights into parameters like the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's reactivity and stability. nih.gov For a series of pyrazoline derivatives containing a nitrophenyl group, DFT calculations were used to assess their electronic properties and nonlinear optical (NLO) potential. nih.gov

Synthesis and Evaluation of Libraries of this compound-derived Analogues

The synthesis and evaluation of compound libraries are essential for exploring the structure-activity relationships of this compound derivatives and for identifying new lead compounds.

A common strategy involves the deprotection of the Boc group from this compound to yield the free secondary amine, which can then be reacted with a variety of building blocks to create a diverse library of analogues. jgtps.com For example, a series of nitrophenylpiperazine derivatives were synthesized by reacting the deprotected piperazine with different aryl halides or other electrophiles. nih.gov

Once synthesized, these compound libraries are screened for their desired biological activity. For instance, a library of nitrophenylpiperazine derivatives was evaluated for their ability to inhibit the enzyme tyrosinase. nih.govnih.gov This screening led to the identification of a compound with an indole moiety as a potent inhibitor. nih.govnih.gov The data obtained from these evaluations are then used to refine the computational models and to guide the design of the next generation of compounds with improved properties.

The following table summarizes the inhibitory activity of a representative set of nitrophenylpiperazine derivatives against tyrosinase:

| Compound | Substituent at N-1 | IC50 (µM) |

| 4a | Benzyl | >100 |

| 4b | 4-Methylbenzyl | >100 |

| 4c | 4-Methoxybenzyl | >100 |

| 4l | Indole-3-acetyl | 72.55 |

Data sourced from a study on nitrophenylpiperazine derivatives as tyrosinase inhibitors. nih.gov

This integrated approach of computational design, chemical synthesis, and biological evaluation is a powerful paradigm for the development of novel molecules derived from this compound for a wide range of research applications.

Research Applications and Prospective Directions for 1 Boc 4 4 Nitrophenyl Piperazine and Its Derivatives

Applications in Pharmaceutical and Biomedical Research

The piperazine (B1678402) scaffold, a key feature of 1-Boc-4-(4-nitrophenyl)piperazine, is a well-established pharmacophore found in numerous biologically active compounds. nih.gov This has spurred considerable research into the potential of its derivatives in various therapeutic areas.

Exploration as Intermediates for Compounds with Central Pharmacological Activity

The core structure of this compound makes it an ideal starting material for the synthesis of compounds targeting the central nervous system (CNS). The piperazine moiety is a common feature in drugs developed for neuropsychiatric disorders. For instance, N-arylpiperazines are fundamental to the structure of drugs used in treating neurodegenerative diseases. mdpi.com The synthesis of various arylpiperazine derivatives has been a focus of medicinal chemistry, aiming to develop new agents with specific CNS activities. mdpi.com

Development of Compounds with Potential in Anticancer Research

The quest for novel anticancer agents has led researchers to explore the potential of this compound derivatives. The arylpiperazine structure is a promising scaffold for the development of new anticancer drugs. mdpi.com

Several studies have highlighted the anticancer potential of piperazine derivatives:

Quinoxalinyl–piperazine derivatives have been identified as growth inhibitors of various cancer cell lines, including breast, skin, pancreas, and cervix. mdpi.com These compounds can act as G2/M-specific cell cycle inhibitors and inhibit the anti-apoptotic Bcl-2 protein. mdpi.com

Nitrobenzoxadiazole-piperazine hybrids have been designed and evaluated as pro-apoptotic agents. researchgate.net One such derivative, 4n , demonstrated selective inhibition of GST P1-1 and potent anticancer activities against several cancer cell lines. researchgate.net

Vindoline–piperazine conjugates have shown significant antiproliferative effects. mdpi.com Specifically, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was highly effective against the MDA-MB-468 breast cancer cell line, while another with 1-bis(4-fluorophenyl)methyl piperazine showed strong activity against the HOP-92 non-small cell lung cancer cell line. mdpi.com

Novel 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives have been synthesized and shown to have cytotoxic effects against human lung carcinoma (A-549), colon cancer (HCT-116), and pancreatic cancer (MIAPaCa-2) cell lines. researchgate.net

Table 1: Anticancer Activity of Piperazine Derivatives

| Derivative Class | Target Cancer Cell Lines | Notable Findings |

|---|---|---|

| Quinoxalinyl–piperazine | Breast, Skin, Pancreas, Cervix | G2/M cell cycle inhibition, Bcl-2 protein inhibition. mdpi.com |

| Nitrobenzoxadiazole-piperazine | Various cancer cell lines | Selective inhibition of GST P1-1, pro-apoptotic activity. researchgate.net |

| Vindoline–piperazine | 60 human tumor cell lines | Significant antiproliferative effects, particularly against breast and non-small cell lung cancer. mdpi.com |

| Phenylbenzamide | Lung, Colon, Pancreatic | Cytotoxic effects comparable to the standard drug gefitinib. researchgate.net |

Investigation in Antimicrobial and Antimalarial Research

The piperazine nucleus is also a key component in the development of antimicrobial and antimalarial agents.

In the realm of antibacterial research, a novel pleuromutilin (B8085454) derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM) , has demonstrated excellent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This compound acts as a potent bactericidal agent, inducing time-dependent growth inhibition. nih.gov

Furthermore, in the search for new antimalarial drugs, 1,4-disubstituted piperidine (B6355638) derivatives have been designed and synthesized. nih.gov These compounds have shown good selectivity and activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov

Studies on Radioprotective Agents Derived from Piperazine Scaffolds

Recognizing the increasing risk of radiation exposure, researchers have investigated piperazine derivatives as potential radioprotective agents. nih.govdoaj.orgnih.gov A series of novel 1-(2-hydroxyethyl)piperazine derivatives were synthesized and found to protect human cells from radiation-induced apoptosis while exhibiting low cytotoxicity. nih.govdoaj.orgnih.gov One particular compound showed a radioprotective effect on cell survival in vitro and low toxicity in vivo. nih.govdoaj.orgnih.gov

Research in Enzyme Inhibition, including Transglutaminase 2

The versatility of the piperazine scaffold extends to the field of enzyme inhibition. Derivatives of this compound are being explored for their ability to inhibit specific enzymes implicated in disease processes. While direct studies on this compound and transglutaminase 2 are not prevalent in the provided context, the broader class of piperazine derivatives is being investigated for such activities. For example, nitrobenzoxadiazole-piperazine hybrids have been shown to be potent inhibitors of glutathione (B108866) transferase (GST P1-1), a potential target for anticancer drugs. researchgate.net

Contributions to Advanced Organic Synthesis Methodologies

Beyond its direct applications in medicinal chemistry, this compound and related compounds are valuable tools in the development of advanced organic synthesis methodologies. The "Boc" protecting group (tert-butyloxycarbonyl) is crucial in controlling the reactivity of one of the piperazine nitrogens, allowing for selective functionalization of the other.

Recent advancements have focused on the C-H functionalization of piperazines, a powerful strategy for creating complex molecules. nsf.gov Photoredox catalysis has emerged as a key method for the C-H arylation, vinylation, and heteroarylation of N-Boc piperazines. nsf.gov This approach allows for the direct coupling of N-Boc piperazines with various aromatic and unsaturated partners under mild conditions. nsf.gov These synthetic methods provide efficient pathways to a diverse range of substituted piperazines, which can then be deprotected and further elaborated into final target compounds.

Future Research Perspectives and Emerging Challenges in Piperazine Chemistry

The piperazine ring is the third most common nitrogen-containing heterocycle found in FDA-approved drugs, underscoring its importance. nsf.gov However, the structural diversity of currently utilized piperazines is somewhat limited, with the majority of substitutions occurring at the nitrogen atoms. nsf.gov This highlights a significant area for future research and presents several challenges.

Future Research Perspectives

A major frontier in piperazine chemistry is the development of methods for the direct and selective functionalization of the carbon atoms of the piperazine ring, known as C-H functionalization. beilstein-journals.orgnsf.govnih.govnih.gov This would open up new avenues for creating novel molecular architectures with potentially enhanced biological activities and intellectual property opportunities. Recent advances in this area include the use of photoredox catalysis and transition-metal-catalyzed reactions. nih.govnih.govmdpi.com These methods offer the potential for more efficient and sustainable synthetic routes to complex piperazine derivatives. mdpi.com

Future research will likely focus on:

Developing more general and practical methods for the stereoselective introduction of substituents onto the carbon backbone of piperazines. nih.gov

Exploring late-stage C-H functionalization to modify complex, drug-like molecules containing a piperazine core, which could rapidly generate libraries of compounds for biological screening. mdpi.com

Designing novel catalysts that can overcome the challenges associated with the presence of two nitrogen atoms in the piperazine ring, which can often interfere with catalytic activity. nsf.govmdpi.com

Emerging Challenges

Despite the progress, significant hurdles remain in piperazine chemistry. One of the primary challenges is achieving high regioselectivity and stereoselectivity in C-H functionalization reactions. nsf.govnih.gov The presence of two nitrogen atoms in the piperazine ring can lead to undesired side reactions and deactivate catalysts. mdpi.com

Key challenges include:

The difficulty in applying successful C-H functionalization methods from other nitrogen-containing heterocycles, like piperidines and pyrrolidines, to piperazines due to the influence of the second nitrogen atom. beilstein-journals.orgnih.gov

The limited substrate scope and often low yields of many current C-H functionalization methods for piperazines. nih.gov

The need for the development of enantioselective transformations to produce single-enantiomer piperazine derivatives, which is crucial for optimizing pharmacological activity and reducing off-target effects. nih.gov

Q & A

Q. Table 1: Comparison of Synthesis Conditions

| Method | Solvent | Catalyst | Temp. (°C) | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|---|---|

| Alkylation (thermal) | DMF | KI | 100 | 65–75 | >90% | |

| Microwave-assisted | DMSO | None | 280 | 80–85 | 95% | |

| Arylation (reflux) | Toluene | Pd(OAc)₂ | 110 | 70–78 | 88% |

How can researchers optimize purification of this compound when dealing with by-products from alkylation reactions?

Advanced Research Question

Purification challenges arise from unreacted starting materials, regioisomers, or Boc-deprotection by-products. Methodological strategies include:

- Recrystallization: Use methanol/ether mixtures to precipitate pure product while leaving impurities in solution .

- Chromatography: Reverse-phase HPLC with acetonitrile/water gradients resolves polar by-products (e.g., de-Boc derivatives) .

- Acid-Base Extraction: Leverage the basicity of piperazine; wash with dilute HCl to remove neutral nitroaromatic impurities .

Critical Note: Monitor Boc stability—prolonged exposure to acidic/basic conditions may cleave the protecting group.

What spectroscopic techniques are most effective for characterizing structural integrity, and how should conflicting NMR data be resolved?

Basic Research Question

- ¹H/¹³C NMR: Confirm Boc group presence (δ ~1.4 ppm for tert-butyl protons) and nitrophenyl aromatic signals (δ ~8.2–7.5 ppm).

- FT-IR: Validate nitro group stretches (~1520 cm⁻¹ and 1350 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) .

Advanced Resolution of Data Contradictions:

If NMR signals overlap (e.g., piperazine CH₂ vs. Boc protons), use 2D techniques (HSQC, HMBC) to assign connectivity. For example, reports distinct coupling patterns for para-substituted nitrophenyl groups, which can differentiate regioisomers .

What role does the Boc group play in the stability and reactivity of this compound during multi-step syntheses?

Advanced Research Question

The Boc group:

- Enhances Solubility: Improves solubility in organic solvents, facilitating reactions in non-polar media.

- Prevents Side Reactions: Shields the piperazine nitrogen from unwanted alkylation or oxidation .

- Enables Deprotection Flexibility: Removable under mild acidic conditions (e.g., TFA/DCM) for subsequent functionalization .

Caution: Prolonged heating or strong bases (e.g., NaOH) may cleave the Boc group, necessitating kinetic monitoring via TLC or in-situ IR .

How do steric and electronic effects of the 4-nitrophenyl substituent influence crystallographic behavior?

Advanced Research Question

The electron-withdrawing nitro group:

- Reduces Basicity: Weakens piperazine’s lone pair availability, altering hydrogen-bonding potential .

- Directs Crystal Packing: Nitro groups participate in C–H⋯O interactions, forming layered supramolecular architectures (e.g., highlights similar nitro-piperazine adducts with hydrogen-bonded chains) .

Q. Table 2: Intermolecular Interactions in Nitrophenyl-Piperazine Derivatives

| Compound | Dominant Interaction | Crystal System | Source |

|---|---|---|---|

| 1-(4-Nitrophenyl)piperazine | N–H⋯O (nitro) | Monoclinic | |

| 1-Benzyl-4-(3-nitropyridin-2-yl) | C–H⋯π (aryl stacking) | Triclinic |

What computational methods predict reactivity in nucleophilic substitution reactions?

Advanced Research Question

- DFT Calculations: Model transition states for nitro displacement reactions; assess activation energies for different leaving groups (e.g., Cl vs. Br) .

- Retrosynthesis AI Tools: Platforms like BenchChem’s retrosynthesis analyzer () propose feasible routes using nitroaryl halides and Boc-piperazine, prioritizing high-yield pathways .

Recommendation: Validate computational predictions with small-scale experiments to refine reaction coordinates.

How to reconcile discrepancies in reported reaction yields for similar piperazine derivatives?

Advanced Research Question

Discrepancies often stem from:

- Impurity Profiles: Unaccounted side reactions (e.g., Boc cleavage) reduce isolated yields.

- Catalyst Loading: shows Pd-catalyzed couplings yield 70–85%, but excess catalyst may induce decomposition .

Resolution Strategy:

- Reproduce reactions under standardized conditions (solvent purity, inert atmosphere).

- Use in-situ monitoring (e.g., ReactIR) to track reaction progress and identify bottlenecks.

What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question

- Continuous Flow Systems: Improve heat/mass transfer for exothermic reactions (e.g., microwave-assisted steps) .

- Chiral Stationary Phases: Use preparative HPLC with cellulose-based columns to resolve racemic mixtures, if chiral centers are introduced .

Q. Table 3: Scale-Up Considerations

| Parameter | Lab Scale (mg) | Pilot Scale (g) | Critical Adjustments |

|---|---|---|---|

| Heating Method | Microwave | Jacketed Reactor | Optimize heat distribution |

| Purification | Column Chromatography | Crystallization | Solvent volume reduction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。